Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Description
Properties
IUPAC Name |
methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O2/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)11(13,14)15/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMQOEJHOIFBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate typically begins with the bromination of a suitable precursor. For instance, 4-(trifluoromethyl)phenylacetic acid can be brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated intermediate is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, although this may lead to complex mixtures of products.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology and Medicine:
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical properties of Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate and its analogues:
Key Observations:
- Functional Group Variations : The amide derivative () replaces the ester with an amide group, which may enhance hydrogen-bonding interactions but reduce hydrolytic stability.
- Backbone Modifications : The 3-oxo group in the ethyl ester analogue () introduces a ketone, likely increasing reactivity and altering electronic properties.
Biological Activity
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which significantly influence its reactivity and biological properties. The molecular structure is as follows:
- Chemical Formula : CHBrFO
- Molecular Weight : 323.10 g/mol
The mechanism of action for this compound involves several biochemical interactions:
- Electrophilic Reactions : The bromine atom can participate in electrophilic aromatic substitution, which may lead to the formation of reactive intermediates that affect various biochemical pathways.
- π-π Interactions : The trifluoromethyl group enhances the compound's ability to engage in π-π stacking interactions with other aromatic systems, potentially influencing protein binding and activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results against prostate and breast cancer cells.
- In vitro Studies : The compound demonstrated an IC value ranging from 1 to 2.5 µM in inhibiting cell proliferation in prostate cancer cell lines. The mechanism appears to involve the suppression of key signaling pathways, including Akt phosphorylation, which is critical for cell survival and proliferation .
Case Studies and Research Findings
- Antichlamydial Activity : A study highlighted the selective antichlamydial activity of compounds related to this compound. It was found to significantly reduce chlamydial inclusion numbers and alter their morphology in infected cells, indicating its potential as a therapeutic agent against Chlamydia infections .
- Toxicity Assessment : Toxicity studies revealed that while the compound exhibits potent antimicrobial and anticancer activities, it also poses acute toxicity risks at higher concentrations (Category 3 for acute oral toxicity) . This necessitates careful consideration during therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
